molecular formula C18H19ClFN3S B14918905 N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B14918905
M. Wt: 363.9 g/mol
InChI Key: VYTNWFARHOQUTO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenylpiperazine in the presence of a suitable carbothioamide reagent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
  • N-(2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
  • N-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and fluoro groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H19ClFN3S

Molecular Weight

363.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H19ClFN3S/c1-13-16(19)3-2-4-17(13)21-18(24)23-11-9-22(10-12-23)15-7-5-14(20)6-8-15/h2-8H,9-12H2,1H3,(H,21,24)

InChI Key

VYTNWFARHOQUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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